molecular formula C9H17BrO2 B15315192 3-((5-Bromopentyl)oxy)tetrahydrofuran

3-((5-Bromopentyl)oxy)tetrahydrofuran

Cat. No.: B15315192
M. Wt: 237.13 g/mol
InChI Key: DLGTWBGQXJXGOK-UHFFFAOYSA-N
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Description

3-((5-Bromopentyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a 5-bromopentyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopentyl)oxy)tetrahydrofuran typically involves the nucleophilic substitution of tetrahydrofuran with 5-bromopentanol under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopentyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

    Oxidation: Lactones or carboxylic acids.

    Reduction: Tetrahydrofuran derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

3-((5-Bromopentyl)oxy)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Bromopentyl)oxy)tetrahydrofuran involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the tetrahydrofuran ring can participate in ring-opening or ring-closing reactions . The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-((5-Chloropentyl)oxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.

    3-((5-Iodopentyl)oxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.

    3-((5-Hydroxypentyl)oxy)tetrahydrofuran: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

3-((5-Bromopentyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom’s moderate leaving group ability and the compound’s stability make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

3-(5-bromopentoxy)oxolane

InChI

InChI=1S/C9H17BrO2/c10-5-2-1-3-6-12-9-4-7-11-8-9/h9H,1-8H2

InChI Key

DLGTWBGQXJXGOK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCCCCBr

Origin of Product

United States

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